molecular formula C24H24O5 B400463 3,4'-dimethylbiphenyl-4-yl 3,4,5-trimethoxybenzoate

3,4'-dimethylbiphenyl-4-yl 3,4,5-trimethoxybenzoate

Cat. No.: B400463
M. Wt: 392.4g/mol
InChI Key: YHJHUPZYRISKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,4,5-tris(methyloxy)benzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two benzene rings connected by a single bond, with methyl groups and methoxy groups attached to the rings. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,4,5-tris(methyloxy)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of 3,4’-Dimethyl[1,1’-biphenyl]: This can be achieved through a Friedel-Crafts alkylation reaction where biphenyl is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The resulting 3,4’-dimethylbiphenyl is then subjected to esterification with 3,4,5-tris(methyloxy)benzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,4,5-tris(methyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,4,5-tris(methyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,4,5-tris(methyloxy)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy groups can enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylbiphenyl: Lacks the ester and methoxy groups, making it less versatile in chemical reactions.

    3,4,5-Trimethoxybenzoic acid: Contains similar methoxy groups but lacks the biphenyl structure.

Uniqueness

3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,4,5-tris(methyloxy)benzoate is unique due to the combination of biphenyl and methoxybenzoate structures, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24O5

Molecular Weight

392.4g/mol

IUPAC Name

[2-methyl-4-(4-methylphenyl)phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C24H24O5/c1-15-6-8-17(9-7-15)18-10-11-20(16(2)12-18)29-24(25)19-13-21(26-3)23(28-5)22(14-19)27-4/h6-14H,1-5H3

InChI Key

YHJHUPZYRISKCZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

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